molecular formula C12H14N4O3 B5232598 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole

5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole

Cat. No. B5232598
M. Wt: 262.26 g/mol
InChI Key: BXPHHGCGWYREET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole, also known as NBD-Cl, is a fluorescent compound that has been widely used in the field of biological research. This compound is a derivative of benzoxadiazole and has a unique structure that makes it highly useful in various applications.

Mechanism of Action

The mechanism of action of 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole is based on its ability to fluoresce upon excitation with light. The compound absorbs light in the ultraviolet region and emits light in the visible region. The fluorescence intensity of 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole is highly dependent on its environment, such as pH, polarity, and viscosity. Therefore, 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole can be used as a sensor for various environmental factors.
Biochemical and physiological effects:
5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and is non-toxic at low concentrations. However, high concentrations of 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole can lead to cytotoxicity and cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole in lab experiments include its high sensitivity, specificity, and versatility. It can be used in a wide range of applications and is compatible with various biological samples. 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole is also relatively easy to use and does not require specialized equipment.
The limitations of using 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole in lab experiments include its photobleaching and photoconversion properties. 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole can lose its fluorescence intensity over time and can also convert to non-fluorescent species upon prolonged exposure to light. Additionally, the use of 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole requires careful optimization of experimental conditions to avoid interference with other fluorescent probes.

Future Directions

For the use of 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole include the development of biosensors and new derivatives with improved properties.

Synthesis Methods

The synthesis method of 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole involves the reaction of 4-nitro-2,1,3-benzoxadiazole with 4-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the resulting product is purified using column chromatography. The yield of 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole is typically high, making it an efficient and cost-effective compound to produce.

Scientific Research Applications

5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole has been extensively used in biological research as a fluorescent probe. It is commonly used to label proteins, peptides, and nucleic acids for visualization and quantification purposes. 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole can also be used to study protein-protein interactions, enzyme kinetics, and ligand-receptor interactions. Additionally, 5-(4-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazole has been used to study the transport of ions and molecules across cell membranes.

properties

IUPAC Name

5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-4-6-15(7-5-8)10-3-2-9-11(14-19-13-9)12(10)16(17)18/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPHHGCGWYREET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole

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